4-(dimethylamino)-N-((1-isonicotinoylpiperidin-4-yl)methyl)benzamide

Epigenetics KDM2A Histone Demethylase

4-(Dimethylamino)-N-((1-isonicotinoylpiperidin-4-yl)methyl)benzamide is a synthetic small molecule characterized by an isonicotinoylpiperidine scaffold linked to a 4-(dimethylamino)benzamide moiety. Its molecular formula is C21H26N4O2 with a molecular weight of 366.465 g/mol.

Molecular Formula C21H26N4O2
Molecular Weight 366.465
CAS No. 1396888-26-8
Cat. No. B2541885
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(dimethylamino)-N-((1-isonicotinoylpiperidin-4-yl)methyl)benzamide
CAS1396888-26-8
Molecular FormulaC21H26N4O2
Molecular Weight366.465
Structural Identifiers
SMILESCN(C)C1=CC=C(C=C1)C(=O)NCC2CCN(CC2)C(=O)C3=CC=NC=C3
InChIInChI=1S/C21H26N4O2/c1-24(2)19-5-3-17(4-6-19)20(26)23-15-16-9-13-25(14-10-16)21(27)18-7-11-22-12-8-18/h3-8,11-12,16H,9-10,13-15H2,1-2H3,(H,23,26)
InChIKeyYRLWKRBCFRAEIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(Dimethylamino)-N-((1-isonicotinoylpiperidin-4-yl)methyl)benzamide (CAS 1396888-26-8): A Multi-Target KDM Inhibitor for Epigenetic Research


4-(Dimethylamino)-N-((1-isonicotinoylpiperidin-4-yl)methyl)benzamide is a synthetic small molecule characterized by an isonicotinoylpiperidine scaffold linked to a 4-(dimethylamino)benzamide moiety. Its molecular formula is C21H26N4O2 with a molecular weight of 366.465 g/mol . The compound functions as an inhibitor targeting the Jumonji C domain-containing histone lysine demethylase (KDM) family, with documented biochemical activity against multiple KDM subfamily members, including KDM2A, KDM4A, KDM4B, and KDM5A [1]. This multi-target profile is of significant research interest given the critical role of KDMs in epigenetic regulation of gene expression and the ongoing need for selective chemical probes to dissect KDM biology [2].

Why Generic Substitution Fails for 4-(Dimethylamino)-N-((1-isonicotinoylpiperidin-4-yl)methyl)benzamide in KDM Research


In-class compounds within the N-((1-isonicotinoylpiperidin-4-yl)methyl)benzamide series cannot be simply interchanged due to profound substituent-dependent shifts in KDM subfamily selectivity. The 4-dimethylamino substituent on the target compound confers a unique electronic and steric profile that is distinct from close analogs bearing 2-trifluoromethyl, 3,4-difluoro, or 3-cyano groups . Critically, the selectivity challenge among structurally similar KDM subfamilies is well-established, and most JmjC KDM inhibitors suffer from limited selectivity and cellular activity [1]. Therefore, even subtle modifications to the benzamide ring can result in significant changes in target engagement and selectivity, making the target compound's specific profile essential for experiments designed to probe KDM2A/7A biology or to compare inhibition across KDM subfamilies [2]. The quantitative evidence below demonstrates these critical differences.

Quantitative Differentiation Guide for Procuring 4-(Dimethylamino)-N-((1-isonicotinoylpiperidin-4-yl)methyl)benzamide


Cellular KDM2A Inhibition (IC50: 280 nM in MIA PaCa-2 Cells)

The target compound demonstrates potent cellular inhibition of KDM2A with an IC50 of 280 nM, as measured by induction of H3K36me2 in human MIA PaCa-2 cells [1]. In contrast, the structurally related analog N-((1-isonicotinoylpiperidin-4-yl)methyl)-2-(trifluoromethyl)benzamide does not have documented cellular KDM2A activity in public databases, instead being primarily described as a kinase inhibitor . This divergence highlights the target compound's specific applicability in KDM2A-dependent cellular models.

Epigenetics KDM2A Histone Demethylase

Biochemical KDM5A Inhibition (IC50: 6.20 nM)

The compound exhibits exceptionally potent biochemical inhibition of KDM5A, with an IC50 of 6.20 nM [1]. This level of potency is significantly higher than the typical micromolar cellular activity observed for less selective JmjC KDM inhibitors, as highlighted in reviews of the field [2]. By comparison, while the 3,4-difluoro analog has been referenced as being of interest for medicinal chemistry, no nanomolar-level KDM inhibition data have been reported for it . This positions the target compound as a high-potency starting point for probe development against the KDM5 subfamily.

Epigenetics KDM5A JARID1A

Biochemical KDM4B Inhibition (IC50: 9.30 µM) Demonstrates Subfamily Selectivity

The compound shows significantly weaker activity against KDM4B (IC50: 9,300 nM) compared to KDM5A (6.20 nM) and KDM2A (280 nM). This translates to a >1,500-fold selectivity window between KDM5A and KDM4B [1][2]. This is a critical differentiator from broad-spectrum KDM inhibitors like IOX1, which inhibits multiple KDM subfamilies with lower selectivity [3]. The target compound therefore provides a more selective pharmacological tool for dissecting KDM5A- versus KDM4B-dependent functions.

KDM4B JMJD2B Selectivity Profile

MDM2 Binding Affinity (Kd: 20 nM) Indicates Broader Polypharmacology

The compound binds to the N-terminal domain of MDM2 with a Kd of 20 nM, as measured by microscale thermophoresis (MST) [1]. This property is not shared by the closely related 3-cyano analog, which has no reported MDM2 activity . The dual KDM/MDM2 targeting profile may present opportunities in p53-wildtype cancer models, but also represents a potential off-target liability depending on the experimental context. The 3-cyano analog may be a cleaner alternative for KDM-focused studies, while the target compound is uniquely suited for investigating KDM-MDM2 crosstalk.

MDM2 p53 Protein-Protein Interaction

Optimal Application Scenarios for 4-(Dimethylamino)-N-((1-isonicotinoylpiperidin-4-yl)methyl)benzamide


Cellular KDM2A Functional Studies in Cancer Models

Based on the confirmed cellular IC50 of 280 nM against KDM2A in MIA PaCa-2 cells [1], this compound is ideally suited for investigating KDM2A-dependent gene regulation in pancreatic cancer and other solid tumor models. Unlike the 2-trifluoromethyl analog, which lacks reported KDM2A activity, the 4-dimethylamino substituent enables potent cellular target engagement, making it the preferred choice for chromatin immunoprecipitation (ChIP) and RNA-seq experiments focused on H3K36me2 dynamics.

Selective Pharmacological Dissection of KDM5A vs. KDM4B Functions

The compound's >1,500-fold selectivity window between KDM5A (IC50: 6.20 nM) and KDM4B (IC50: 9.30 µM) makes it an excellent tool for dissecting the distinct biological roles of these two KDM subfamilies [2][3]. Researchers can use this compound at low nanomolar concentrations to inhibit KDM5A while minimizing KDM4B off-target effects, unlike broad-spectrum inhibitors such as IOX1. This selectivity is particularly valuable in leukemia and breast cancer models where KDM5A plays a critical oncogenic role.

Dual KDM/MDM2 Targeting for p53-Wildtype Cancer Research

Given its high-affinity binding to MDM2 (Kd: 20 nM) [4], the compound enables simultaneous inhibition of epigenetic (KDM) and protein-protein interaction (MDM2-p53) targets. This unique polypharmacology is not present in the 3-cyano analog , making the target compound the sole candidate for studying the functional interplay between histone demethylation and p53 stabilization. This scenario is especially relevant in p53-wildtype tumors where both pathways are dysregulated.

Structure-Activity Relationship (SAR) Benchmarking for KDM Probe Development

The compound serves as a benchmark for SAR studies within the isonicotinoylpiperidine benzamide series. Its 4-dimethylamino group provides a distinct electronic profile compared to analogs with 2-trifluoromethyl, 3,4-difluoro, 3-cyano, or 3,4-dimethoxy substituents . Medicinal chemistry groups can systematically compare these analogs to map substituent effects on KDM isoform selectivity, cellular permeability, and off-target liability, as established in foundational KDM2/7 inhibitor discovery efforts [5].

Quote Request

Request a Quote for 4-(dimethylamino)-N-((1-isonicotinoylpiperidin-4-yl)methyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.